

Application Notes and Protocols for

Nastorazepide in Rodent Cancer Models

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Compound of Interest		
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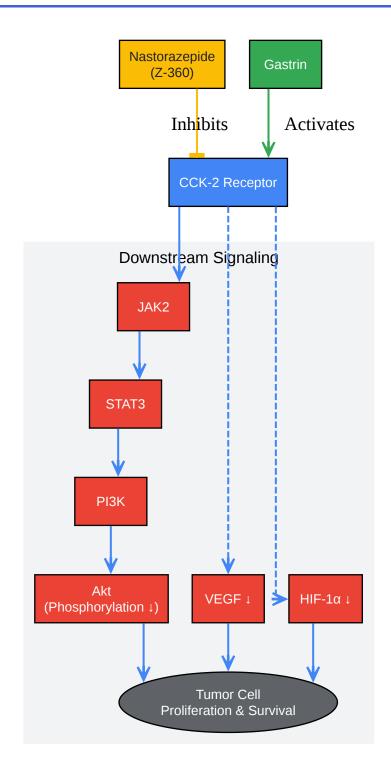
Introduction

Nastorazepide (also known as Z-360) is a selective, orally active antagonist of the gastrin/cholecystokinin-2 (CCK-2) receptor, which belongs to the 1,5-benzodiazepine class of compounds.[1][2] The CCK-2 receptor and its ligand, gastrin, are implicated in the proliferation and progression of various cancers, particularly those of the gastrointestinal tract like pancreatic and gastric cancers.[1][3] By blocking the CCK-2 receptor, Nastorazepide disrupts signaling pathways that promote tumor cell growth, survival, and metastasis.[1][2] Preclinical studies in rodent models have demonstrated its potential as an antineoplastic agent.[1]

Mechanism of Action

Nastorazepide exerts its antitumor effects by binding with high affinity to the CCK-2 receptor (K_i = 0.47 nM), preventing its activation by gastrin.[1] This blockade inhibits downstream signaling cascades that are crucial for cancer cell proliferation and survival. Specifically, Nastorazepide has been shown to inhibit the production of interleukin-1 β (IL-1 β), ephrin B1, Vascular Endothelial Growth Factor (VEGF), and Hypoxia-Inducible Factor-1 α (HIF-1 α).[1] Furthermore, it reduces the phosphorylation of key signaling proteins such as Akt and NR2B.[1] In gastric cancer cells, the gastrin-CCK2R axis has been shown to induce cyclooxygenase-2 (COX-2) expression through a JAK2/STAT3/PI3K/Akt pathway, which is involved in its proliferative effects.[3]





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Caption: Nastorazepide blocks Gastrin-induced CCK-2R signaling.

Recommended Dosage in Rodent Cancer Models



The optimal dosage of Nastorazepide can vary depending on the cancer cell line, rodent model, and therapeutic strategy (monotherapy vs. combination therapy). The following tables summarize dosages from preclinical studies.

Table 1: Nastorazepide Monotherapy in Xenograft Models

Cancer Model Cell Line	Animal Model	Dosage Range (mg/kg)	Route of Admin.	Dosing Schedule	Efficacy Summary
MiaPaCa2 (Pancreatic)	Nude Mice	10 - 100 mg/kg	Oral (p.o.)	Once daily for 21 days	Dose-dependent tumor growth inhibition. 16.5%, 39.6%, and 41.7% inhibition at 10, 30, and 100 mg/kg, respectively. [1]
C170HM2 (Colorectal)	Mice	3 - 100 mg/kg	Oral (p.o.)	Once daily	Inhibited liver metastasis.[1]
MGLVA1 (Ascites)	Mice	3 - 100 mg/kg	Oral (p.o.)	Once daily	Increased survival.[1]

Table 2: Nastorazepide Combination Therapy



Cancer Model Cell Line	Animal Model	Combinat ion Agent	Nastoraz epide Dosage	Route of Admin.	Dosing Schedule	Efficacy Summary
PAN-1 (Pancreatic)	Orthotopic Mouse Model	Gemcitabin e	Not specified, but effective in combo	Oral (p.o.)	Not specified	Inhibited both tumor area and weight in combinatio n; monothera py did not suppress basal tumor metrics.[1]

Experimental Protocols

The following are generalized protocols for in vivo efficacy studies using Nastorazepide in rodent xenograft models. These should be adapted to specific experimental designs and institutional guidelines (IACUC).

This protocol outlines the establishment of a subcutaneous xenograft model, a common method for evaluating anti-tumor agents.[4][5][6]

- Cell Culture: Culture human cancer cells (e.g., MiaPaCa2) in the recommended complete medium. Harvest cells during the exponential growth phase (70-80% confluency).[4]
- Animal Model: Use immunocompromised mice (e.g., female athymic Nude or NSG mice), typically 6-8 weeks old.[7] Allow for a 3-5 day acclimatization period.[4]
- Cell Preparation for Injection:
 - Wash harvested cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).



- Perform a cell count using a hemocytometer and assess viability with trypan blue.[4]
 Viability should be >95%.
- Resuspend cells in a sterile medium or PBS at the desired concentration (e.g., 3.0 x 10⁶ cells per injection volume).[4] Keep cells on ice to maintain viability.[8]

Tumor Implantation:

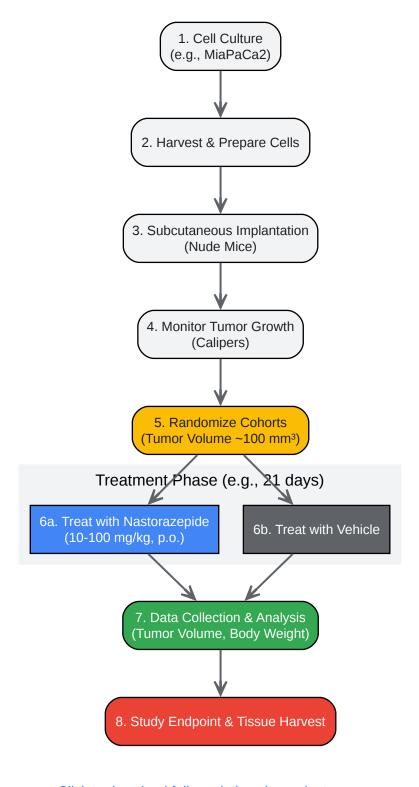
- Anesthetize the mouse using an approved method (e.g., isoflurane).
- Inject the cell suspension (typically 100-200 μL) subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.[4]
- Tumor Growth Monitoring:
 - Once tumors are palpable, measure their dimensions 2-3 times weekly using digital calipers.[7]
 - Calculate tumor volume using the formula: Volume = (width)² x length / 2.[4]
 - Randomize mice into treatment and control groups when average tumor volume reaches a predetermined size (e.g., 70-300 mm³).[7]
- Vehicle Preparation: The vehicle (placebo control) should be appropriate for the administration route and solubility of Nastorazepide. Consult formulation data for the specific compound lot.
- Nastorazepide Formulation: Prepare Nastorazepide fresh daily. For oral administration (p.o.), suspend the required amount of Nastorazepide powder in the chosen vehicle. Ensure a homogenous suspension through vortexing or sonication.

Administration:

- Administer the prepared solution or suspension to the mice via oral gavage using a proper gauge feeding needle.[9]
- The volume is typically based on the animal's body weight (e.g., 0.1 mL per 10 g of body mass).[9]



- The control group should receive an equivalent volume of the vehicle.
- Administer according to the dosing schedule determined for the study (e.g., once daily for 21 days).[1]



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Caption: Workflow for a typical in vivo xenograft study.

- Efficacy: The primary efficacy endpoint is typically tumor growth inhibition (TGI). Continue to measure tumor volume throughout the study.
- Toxicity Monitoring: Monitor animal health daily. Key indicators of toxicity include:
 - Body Weight: Record body weight 2-3 times per week. Significant weight loss (>15-20%)
 can indicate toxicity.[9]
 - Clinical Signs: Observe animals for changes in posture, activity, grooming, and feeding/drinking behavior.
 - Mortality: Record any drug-related deaths.[9]
- Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after the treatment period is complete. Tissues can be harvested for further analysis (e.g., histology, biomarker analysis).

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